5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile typically involves the reaction of 2-amino-5-nitrobenzonitrile with tetrahydrofuran-2-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Scientific Research Applications
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tetrahydrofuran-2-ylmethyl group can enhance the compound’s binding affinity to its target. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile include:
2-Amino-5-nitrobenzonitrile: Lacks the tetrahydrofuran-2-ylmethyl group, making it less versatile in certain applications.
5-Nitro-2-[(methylamino)benzonitrile]: Contains a simpler methylamino group instead of the tetrahydrofuran-2-ylmethyl group, which may affect its binding properties and reactivity.
5-Nitro-2-[(ethylamino)benzonitrile]: Similar to the methylamino derivative but with an ethyl group, offering different steric and electronic properties.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and binding characteristics that are valuable in various research and industrial applications.
Properties
IUPAC Name |
5-nitro-2-(oxolan-2-ylmethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-7-9-6-10(15(16)17)3-4-12(9)14-8-11-2-1-5-18-11/h3-4,6,11,14H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBERTEQASNFUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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